tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate
Description
tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate is a bicyclic piperidine derivative featuring a hydroxymethyl (-CH2OH) substituent on the 4-position of the bipiperidine scaffold and a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily utilized as a pharmaceutical intermediate due to its versatility in medicinal chemistry. The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization, such as esterification or oxidation.
Properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)piperidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-6-14(7-11-18)17-8-4-13(12-19)5-9-17/h13-14,19H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWJTWBTFUGALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol typically involves the protection of the amine group in bipiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are typically used for Boc deprotection.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of the free amine.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity :
Research indicates that compounds similar to tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate exhibit potential antidepressant properties. These compounds are often designed to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that bipiperidine derivatives can modulate these systems effectively, suggesting a role in developing new antidepressants .
Analgesic Properties :
The bipiperidine structure is known for its analgesic effects. Compounds containing this moiety have been evaluated for pain relief in various models, indicating their potential as non-opioid analgesics. The hydroxymethyl group may enhance binding affinity to specific receptors involved in pain modulation .
Neuropharmacology
Cognitive Enhancement :
Research has explored the use of bipiperidine derivatives for cognitive enhancement. These compounds may improve memory and learning by modulating cholinergic and glutamatergic signaling pathways. The presence of the tert-butyl group may contribute to favorable pharmacokinetic properties, enhancing bioavailability .
Antipsychotic Potential :
Some studies suggest that bipiperidine derivatives can exhibit antipsychotic activity by blocking dopamine receptors. This application is particularly relevant in the context of developing treatments for schizophrenia and other psychotic disorders .
Case Study 1: Development of Antidepressants
A study published in the Journal of Medicinal Chemistry evaluated a series of bipiperidine derivatives, including this compound, for their antidepressant effects in rodent models. Results indicated significant reductions in depressive-like behaviors compared to controls, supporting further development for clinical applications .
Case Study 2: Analgesic Efficacy
In a recent investigation focused on pain management, a derivative of this compound was tested against established analgesics. The compound demonstrated comparable efficacy with fewer side effects, highlighting its potential as a safer alternative for pain relief .
Mechanism of Action
The mechanism by which 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-methanol exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group . This selective protection and deprotection are crucial in multi-step organic syntheses, particularly in peptide synthesis.
Comparison with Similar Compounds
Key Structural and Functional Differences
Hydroxymethyl vs. Hydroxy Groups: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity and hydrophilicity compared to the hydroxy group in CAS 367500-88-5. This difference may improve solubility in polar solvents like DMSO or water, critical for bioavailability in drug formulations .
Amino vs. Hydroxymethyl Substitutions: The amino-substituted analog (CAS 959237-16-2) exhibits basicity, enabling protonation at physiological pH, which could enhance interactions with ion channels or enzymes. In contrast, the hydroxymethyl group offers a neutral but polar modification .
Fluorinated Derivatives :
- The difluoro analog (CAS 2760851-45-2) introduces electron-withdrawing fluorine atoms, which may improve metabolic stability and blood-brain barrier penetration compared to the hydroxymethyl variant .
Biological Activity
3-(2-Fluorobenzoyl)-4-methylpyridine is an aromatic heterocyclic compound with a molecular formula of C12H10FNO. Its structure includes a pyridine ring substituted with a fluorobenzoyl group at the 3-position and a methyl group at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tuberculosis and anticancer properties.
The biological activity of 3-(2-Fluorobenzoyl)-4-methylpyridine is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The presence of the fluorobenzoyl group enhances binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in target proteins. This compound has shown potential in inhibiting Mycobacterium tuberculosis, suggesting its role as an anti-tuberculosis agent through mechanisms involving hydrogen bonding and π-π stacking interactions that stabilize its conformation in biological systems.
Biological Activity Studies
Recent studies have highlighted the compound's efficacy against various biological targets:
- Anti-Tuberculosis Activity : Research indicates that 3-(2-Fluorobenzoyl)-4-methylpyridine exhibits notable inhibitory effects against Mycobacterium tuberculosis, making it a candidate for further investigation as an anti-tuberculosis agent.
- Cytotoxicity : In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on human tumor cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating significant potential for anticancer applications .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anti-Tuberculosis | Mycobacterium tuberculosis | Not specified | |
| Cytotoxicity | A549 (lung cancer) | 3.22 - 5.82 | |
| Cytotoxicity | HeLa (cervical cancer) | 4.33 - 6.00 |
Case Studies
- Anti-Tuberculosis Research : A study focused on the synthesis and biological evaluation of various derivatives of 3-(2-Fluorobenzoyl)-4-methylpyridine showed promising results against Mycobacterium tuberculosis, with several compounds exhibiting enhanced activity compared to traditional treatments.
- Cytotoxicity Evaluation : In another investigation, the cytotoxic effects of this compound were evaluated on multiple cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a concentration-dependent manner, highlighting its potential as an anticancer therapeutic agent .
Q & A
Q. What are the recommended safety protocols for handling tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
- Containment : Work in a glovebox if generating toxic vapors or fine particulates .
- Waste Disposal : Segregate waste by hazard class (e.g., organic solvents, halogenated byproducts) and use certified disposal services .
- Emergency Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
Q. How is this compound typically synthesized, and what reaction conditions optimize yield?
- Methodological Answer :
- Multi-Step Synthesis : Analogous bipiperidine derivatives are synthesized via nucleophilic substitution or coupling reactions. For example:
Boc Protection : Introduce tert-butoxycarbonyl (Boc) groups under anhydrous conditions with DCM as solvent .
Hydroxymethylation : Use formaldehyde or paraformaldehyde in the presence of a base (e.g., K₂CO₃) .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms bipiperidine ring protons (δ 1.4–3.5 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 298.3 for C₁₆H₂₈N₂O₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for derivatives of this compound?
- Methodological Answer :
- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL/SHELXS) to resolve ambiguities in stereochemistry or conformer ratios .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 25°C) can slow ring inversion, clarifying split peaks .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate ).
Q. What strategies improve the regioselectivity of functionalizing the hydroxymethyl group in this compound?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct reactions to the piperidine nitrogen .
- Catalytic Control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective modifications .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the hydroxymethyl carbon .
Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?
- Methodological Answer :
- Table: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Byproducts |
|---|---|---|
| Temperature | 20–25°C | Reduces thermal degradation |
| Catalyst Loading | 2–5 mol% Pd(OAc)₂ | Balances cost/activity |
| Solvent | THF/H₂O (3:1) | Improves miscibility |
| Reaction Time | 12–24 hours | Ensures completion |
Q. What computational methods aid in predicting the biological activity of derivatives of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., GPCRs common for bipiperidine scaffolds) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from in vitro assays .
- MD Simulations : GROMACS or AMBER assesses conformational stability in lipid bilayers for membrane permeability predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
